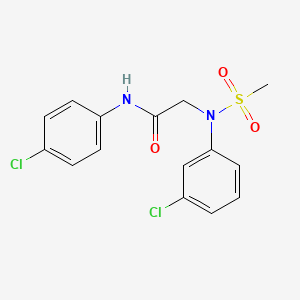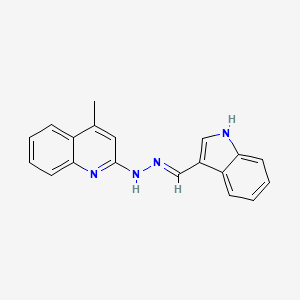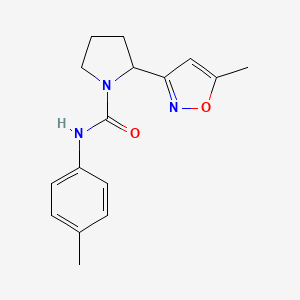
N~2~-(3-chlorophenyl)-N~1~-(4-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(3-chlorophenyl)-N~1~-(4-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide, also known as MK-677 or Ibutamoren, is a non-peptide growth hormone secretagogue. It was first synthesized in the 1990s by pharmaceutical company Merck & Co. and has been extensively studied for its potential applications in various fields including scientific research.
Mécanisme D'action
N~2~-(3-chlorophenyl)-N~1~-(4-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide works by stimulating the release of growth hormone from the pituitary gland. It does this by binding to and activating the ghrelin receptor, which is found in high concentrations in the pituitary gland. Activation of the ghrelin receptor leads to an increase in the release of growth hormone.
Biochemical and Physiological Effects:
The increase in growth hormone levels caused by this compound has been shown to have a number of biochemical and physiological effects. These include increased muscle mass, improved bone density, and increased fat metabolism. It has also been shown to improve sleep quality and cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N~2~-(3-chlorophenyl)-N~1~-(4-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. It is also relatively easy to administer and has a good safety profile. However, one limitation is that its effects on growth hormone levels can be variable, making it difficult to achieve consistent results.
Orientations Futures
There are many potential future directions for research on N~2~-(3-chlorophenyl)-N~1~-(4-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide. One area of interest is its potential applications in the treatment of age-related conditions such as muscle wasting and osteoporosis. Another area of interest is its potential use as a cognitive enhancer. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential long-term side effects.
Méthodes De Synthèse
The synthesis of N~2~-(3-chlorophenyl)-N~1~-(4-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide involves the reaction of 4-chloro-3-nitrobenzenamine with 3-chloro-4-fluorobenzaldehyde to form the intermediate compound 3-chloro-4-fluoro-N-(4-chloro-3-nitrophenyl)benzamide. This intermediate is then reacted with methylsulfonyl chloride and glycine to form this compound.
Applications De Recherche Scientifique
N~2~-(3-chlorophenyl)-N~1~-(4-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential applications in scientific research. It has been shown to increase growth hormone levels and insulin-like growth factor 1 (IGF-1) levels in both animals and humans. This makes it a potential candidate for research in the fields of aging, muscle wasting, and bone density.
Propriétés
IUPAC Name |
2-(3-chloro-N-methylsulfonylanilino)-N-(4-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O3S/c1-23(21,22)19(14-4-2-3-12(17)9-14)10-15(20)18-13-7-5-11(16)6-8-13/h2-9H,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKCJOKUXWNOSFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC=C(C=C1)Cl)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-{1-[1-methyl-2-(2-pyridinyl)ethyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B6047105.png)
![N-methyl-4-phenyl-N-[1-(2-phenylethyl)-3-piperidinyl]butanamide](/img/structure/B6047113.png)
![N-[5-(1-adamantyl)-2-bromophenyl]-2-{[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B6047125.png)
![N-(sec-butyl)-3-methyl-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B6047132.png)
![1-(1-cyclopenten-1-ylcarbonyl)-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6047133.png)
![4-bromo-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B6047142.png)


![5-hydroxy-7-(4-morpholinyl)-3-phenylpyrimido[4,5-d]pyrimidine-4(3H)-thione](/img/structure/B6047177.png)
![2-{1-[(4,6-diamino-2-pyrimidinyl)thio]ethyl}-4(3H)-quinazolinone](/img/structure/B6047208.png)
![1-[(2,3-dimethyl-1H-indol-7-yl)carbonyl]-N-phenyl-3-piperidinamine](/img/structure/B6047214.png)
![2-ethyl-3-(4-fluorophenyl)-7-[2-(2-thienyl)ethyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6047222.png)
![7-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6047230.png)
![N-cyclopropyl-3-[1-(3-phenylpropanoyl)-3-piperidinyl]propanamide](/img/structure/B6047232.png)